3-Ethynylpyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Ethynylpyridin-2-amine involves various strategies, including stereoselective processes and nucleophilic additions. For instance, the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic development, utilizes an asymmetric Michael addition followed by a stereoselective alkylation to yield the desired compound . Similarly, the synthesis of cyclic dehydro-α-amino acid derivatives is achieved through the addition of amines to β,γ-unsaturated keto esters, demonstrating the versatility of nucleophilic addition reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Ethynylpyridin-2-amine has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, the crystal and molecular structure of 3-(2-amino-pyridinium)-propionate monohydrate was determined, revealing intermolecular hydrogen bonding and the formation of planar zigzag chains . Additionally, the structure of 3-Chloropyridin-2-amine shows intermolecular hydrogen bonding and Cl⋯Cl interactions, which are significant for understanding the compound's properties .
Chemical Reactions Analysis
The reactivity of pyridin-2-amine derivatives is highlighted by their ability to form various chemical bonds and structures. The stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with amines results in N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration, showcasing the compounds' potential in stereoselective synthesis . Furthermore, the domino reaction of 3-(2-formylphenoxy)propenoates and amines leads to the novel synthesis of N-substituted 1,4-dihydropyridines, indicating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridin-2-amine derivatives are influenced by their molecular structures. For instance, the crystal structure of 4-Methyl-N-(3-methylphenyl)pyridin-2-amine reveals a twisted conformation with specific dihedral angles and the presence of N—H⋯N hydrogen bonds, which affect the compound's packing and interactions . These structural features are crucial for understanding the physical properties, such as solubility and melting points, as well as the chemical reactivity of these compounds.
Scientific Research Applications
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Chemical Synthesis
- 3-Ethynylpyridin-2-amine is used in the synthesis of various chemical compounds . For instance, it’s used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions are mild and metal-free, and the products can be further transferred to other skeletons .
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Pharmaceutical Research
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Medicinal Chemistry
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Biological Research
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Drug Discovery
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Molecular Biology
- While there’s no specific information available on the use of 3-Ethynylpyridin-2-amine in molecular biology, amino acids, which include amines, are fundamental to this field . They are the building blocks for proteins found in all living cells and contribute to diverse processes, including neurotransmission and a variety of signaling pathways .
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Synthesis Routes
- There are various synthesis routes for 3-Ethynylpyridin-2-amine, each with its own unique experimental details and outcomes. These routes can be used to produce the compound in a laboratory setting, which can then be used in a variety of applications.
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NMR, HPLC, LC-MS, UPLC Studies
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5-Chloro-3-Ethynylpyridin-2-Amine Synthesis
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Amino–yne Click Chemistry
- 3-Ethynylpyridin-2-amine can be used in amino–yne click chemistry . This type of click chemistry has been rapidly developed in recent years . The spontaneous amino–yne click reaction stands out due to its spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli . This reaction has become a useful tool for scientists in various fields, including surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
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Selective COX-2 Inhibitors
- 3-Ethynylpyridin-2-amine can be used in the design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors . These inhibitors have an important position in medicinal chemistry . Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency and selectivity against COX-2 enzyme .
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Synthesis Routes
- There are various synthesis routes for 3-Ethynylpyridin-2-amine, each with its own unique experimental details and outcomes. These routes can be used to produce the compound in a laboratory setting, which can then be used in a variety of applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethynylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-3-5-9-7(6)8/h1,3-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEVAYRCQIJNJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497524 | |
Record name | 3-Ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylpyridin-2-amine | |
CAS RN |
67346-74-1 | |
Record name | 3-Ethynyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67346-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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